molecular formula C22H21N5O B11188632 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one

5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one

Cat. No.: B11188632
M. Wt: 371.4 g/mol
InChI Key: USSJAWLKBJKJAA-UHFFFAOYSA-N
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Description

5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,7-dimethylquinazoline-2-amine with 5-benzyl-6-methylpyrimidin-4-one in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one stands out due to its unique combination of structural features, which confer distinct biological activities.

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H21N5O/c1-13-9-10-17-14(2)23-21(25-19(17)11-13)27-22-24-15(3)18(20(28)26-22)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28)

InChI Key

USSJAWLKBJKJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C

Origin of Product

United States

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